molecular formula C23H24N4O2 B7715931 2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7715931
M. Wt: 388.5 g/mol
InChI Key: UEOOXUSZMWHZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a pyrazoloquinoline core, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 3-methylphenol in the presence of a base like potassium carbonate.

    Acetamide formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenoxy or pyrazoloquinoline moieties using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets within cells. This compound may bind to nuclear receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide: Similar structure with a different position of the methyl group on the phenoxy ring.

    2-(3-methylphenoxy)-N-(6-ethyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide: Similar structure with a different alkyl group on the pyrazoloquinoline core.

Uniqueness

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-10-27-23-19(13-17-11-16(3)8-9-20(17)24-23)22(26-27)25-21(28)14-29-18-7-5-6-15(2)12-18/h5-9,11-13H,4,10,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOXUSZMWHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.